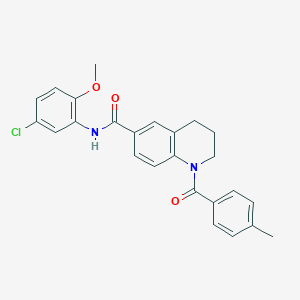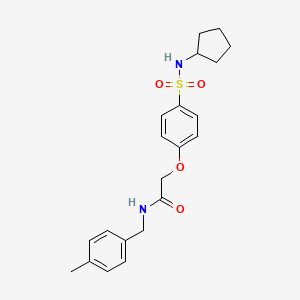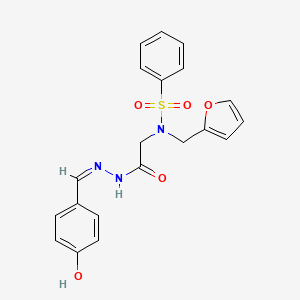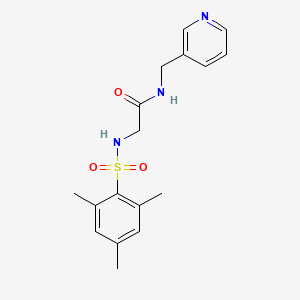![molecular formula C25H28N4O4 B7716493 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is a novel and potent inhibitor of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of signaling pathways in the brain.
Mécanisme D'action
The mechanism of action of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide involves the inhibition of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide, which leads to an increase in the levels of cyclic nucleotides in the brain. This, in turn, results in the modulation of several signaling pathways that are involved in the regulation of neuronal activity, synaptic plasticity, and neuroinflammation. The exact molecular mechanisms underlying the effects of this compound are still being investigated, but several studies have suggested that it may act through the activation of the cAMP/PKA and/or the cGMP/PKG signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent and selective inhibition of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide, with IC50 values in the low nanomolar range. In vivo studies have demonstrated that administration of this compound leads to an increase in the levels of cyclic nucleotides in the brain, as well as modulation of several signaling pathways that are involved in the regulation of neuronal activity, synaptic plasticity, and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide in lab experiments include its potent and selective inhibition of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide, its ability to modulate several signaling pathways in the brain, and its potential applications in the treatment of several neurological and psychiatric disorders. However, there are also some limitations to using this compound, including its high cost, its limited availability, and the need for specialized equipment and expertise to perform the necessary experiments.
Orientations Futures
There are several future directions for research on N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide. One of the most promising areas of research is in the development of new and more efficient synthetic methods for this compound, which could help to increase its availability and reduce its cost. Another area of research is in the investigation of the molecular mechanisms underlying the effects of this compound, which could help to identify new targets for drug development. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of neurological and psychiatric disorders.
In conclusion, N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide is a novel and potent inhibitor of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide involves several steps, including the preparation of the starting materials, the formation of the pyrazoloquinoline ring system, and the attachment of the benzamide moiety. The synthesis method has been described in detail in several scientific publications, including a recent study by Li et al. (2021). The authors reported a novel and efficient synthetic route that involves the use of readily available starting materials and mild reaction conditions.
Applications De Recherche Scientifique
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent and selective inhibition of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide. N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide is a key enzyme that regulates the levels of cyclic nucleotides in the brain, and its inhibition has been implicated in the treatment of several neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-6-7-10-29-24-18(12-16-11-15(2)8-9-19(16)26-24)23(28-29)27-25(30)17-13-20(31-3)22(33-5)21(14-17)32-4/h8-9,11-14H,6-7,10H2,1-5H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTUBGYKECDIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)






